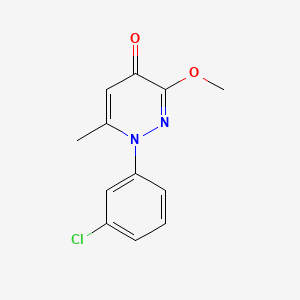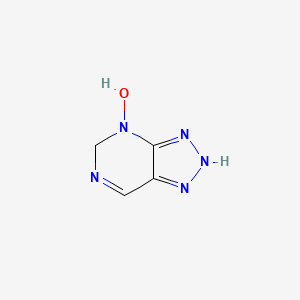
8-アザヒポキサンチン
説明
8-Azahypoxanthine is a triazolopyrimidine that consists of 1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine bearing an oxo substituent at position 7 . It is an inhibitor of hypoxanthine-guanine phosphoribosyl transferase (HGPRT) and has antitumor activity .
Molecular Structure Analysis
The molecular structure of 8-Azahypoxanthine is represented by the formula C4H3N5O . It has a molecular weight of 137.10 . The SMILES representation is O=C1C2=C(N=CN1)NN=N2 .科学的研究の応用
化粧品成分
AOHは、化粧品成分として潜在的な可能性があることがわかっています . 特定の濃度では、細胞生存率が大幅に増加することが示されています . これは、皮膚の健康と外観を改善する可能性があるため、スキンケア製品にとって有望な成分です .
皮膚バリア機能
AOHは、皮膚バリア機能に関与する遺伝子の発現を刺激することが示されています . これには、細胞間接着と皮膚バリア機能に関与するCLDN1、DSC1、DSG1、およびCDH1(E-カドヘリン)などの遺伝子が含まれます . これは、AOHが、皮膚のバリアを強化し、環境からのダメージから保護するように設計された製品に使用できることを示唆しています .
角質層の剥離
AOHは、角質層の剥離に関与するプロテアーゼであるKLK5、KLK7、およびSPIMK5の発現をアップレギュレートすることがわかりました . これにより、AOHは、皮膚を剥離し、皮膚の再生を促進するように設計された製品に役立ちます .
一般的な分化指標
AOHは、一般的な分化指標とみなされるKRT1、KRT10、TGM1、およびIVLの発現を刺激することが示されています . これは、AOHが、皮膚細胞の分化と再生を促進するように設計された製品に使用できることを示唆しています .
角化細胞封入体成分タンパク質
AOHは、角化細胞封入体成分タンパク質であるSPRR1Bの発現を刺激することがわかりました . これは、AOHが、皮膚の保護バリアの形成を促進するように設計された製品に使用できることを示唆しています .
皮膚の水分保持
臨床試験では、0.1%のAOHを含む局所用ローションが、8週間後に経皮水分蒸散量(TEWL)の統計的に有意な減少を引き起こすことがわかりました . これは、AOHが、皮膚の水分補給を改善し、水分損失を防ぐように設計された製品に使用できることを示唆しています .
作用機序
Target of Action
The primary target of 8-Azahypoxanthine is the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
8-Azahypoxanthine acts as an inhibitor of HGPRT . It interacts with the enzyme, preventing it from performing its normal function in the purine salvage pathway .
Biochemical Pathways
8-Azahypoxanthine affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . By inhibiting HGPRT, 8-Azahypoxanthine disrupts this pathway, potentially affecting the synthesis of nucleotides and other downstream effects.
Result of Action
The inhibition of HGPRT by 8-Azahypoxanthine can lead to a disruption in the purine salvage pathway, potentially affecting nucleotide synthesis . This disruption could have various molecular and cellular effects, depending on the specific biological context. For instance, it has been suggested that 8-Azahypoxanthine has antitumor activity .
生化学分析
Biochemical Properties
8-Azahypoxanthine is involved in biochemical reactions in both fungi and plants . In plants, 8-Azahypoxanthine is converted into a metabolite, 2-aza-8-oxohypoxanthine . The conversion of 8-Azahypoxanthine to 2-aza-8-oxohypoxanthine is catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH), a known purine metabolizing enzyme .
Cellular Effects
A related compound, 2-aza-8-oxohypoxanthine, has been shown to have effects on human epidermal cell proliferation . It significantly increased cell viability at certain concentrations and influenced the gene expression of various proteins involved in skin barrier functioning .
Molecular Mechanism
The molecular mechanism of 8-Azahypoxanthine involves its conversion to 2-aza-8-oxohypoxanthine. This conversion is catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH), a known purine metabolizing enzyme . This enzyme hydroxylates a substrate to produce uric acid and simultaneously transfers electrons to nicotinamide adenine dinucleotide (NAD) in XDH and to oxygen in XOD .
Temporal Effects in Laboratory Settings
It is known that 8-Azahypoxanthine is rapidly metabolized and converted to 2-aza-8-oxohypoxanthine in rice .
Metabolic Pathways
8-Azahypoxanthine is part of a new purine metabolic pathway . It is converted into 2-aza-8-oxohypoxanthine, a process catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH) .
特性
IUPAC Name |
2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYCNOOAHGFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062590 | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-90-1 | |
| Record name | 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azahypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azahypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




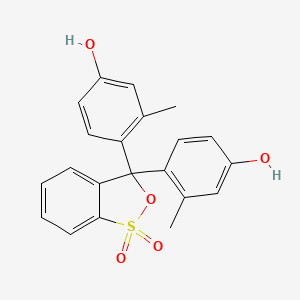
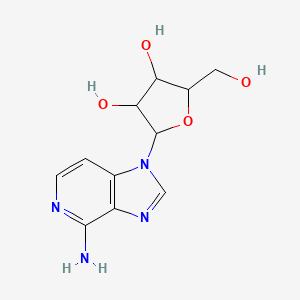

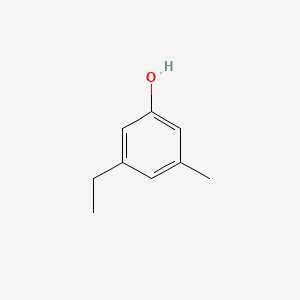
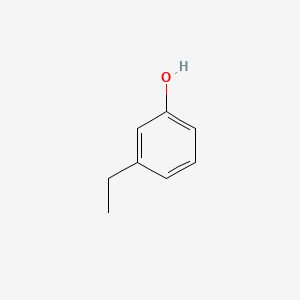

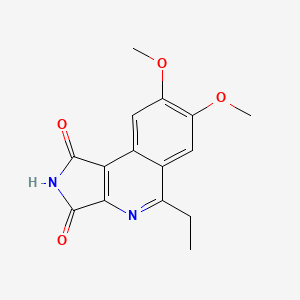

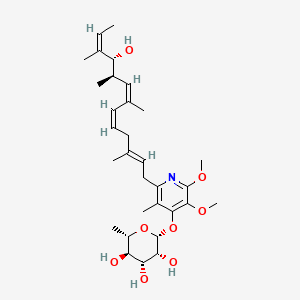

![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)
